molecular formula C15H20O B14650677 Cyclohexanone, 2-(3-phenylpropyl)- CAS No. 53045-12-8

Cyclohexanone, 2-(3-phenylpropyl)-

Cat. No.: B14650677
CAS No.: 53045-12-8
M. Wt: 216.32 g/mol
InChI Key: QRDUEIJUEDRPSO-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(3-phenylpropyl)- (CAS RN: Not explicitly provided in evidence) is a cyclohexanone derivative featuring a 3-phenylpropyl substituent at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as carbazoles and tetrahydrocarbazoles . Its structural complexity arises from the ketone group at position 1 and the bulky 3-phenylpropyl chain, which influence both reactivity and physical properties.

Properties

CAS No.

53045-12-8

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-(3-phenylpropyl)cyclohexan-1-one

InChI

InChI=1S/C15H20O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2

InChI Key

QRDUEIJUEDRPSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(3-phenylpropyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of cyclohexanone, 2-(3-phenylpropyl)- often involves the catalytic hydrogenation of phenylpropylcyclohexene. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(3-phenylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ketone functional group and the phenylpropyl substituent.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of cyclohexanone, 2-(3-phenylpropyl)- can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: Substitution reactions can occur at the phenyl ring or the cyclohexanone ring, depending on the reagents and conditions used.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the specific reaction conditions

Scientific Research Applications

Scientific Research Applications of Cyclohexanone, 2-(3-phenylpropyl)-

Cyclohexanone, 2-(3-phenylpropyl)- is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a cyclohexanone ring and a 3-phenylpropyl substituent, gives it distinct chemical properties and reactivity compared to similar compounds. The phenylpropyl group enhances the compound's lipophilicity and potential biological activity, making it valuable for various applications.

Chemistry

Cyclohexanone, 2-(3-phenylpropyl)- serves as a crucial intermediate in synthesizing complex organic molecules and as a reagent in various organic reactions. It can undergo oxidation, reduction, and substitution reactions due to the ketone functional group and the phenylpropyl substituent.

Reactions:

  • Oxidation: Oxidized using reagents like potassium permanganate or chromium trioxide to produce corresponding carboxylic acids.
  • Reduction: Reduced using sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
  • Substitution: Substitution reactions can occur at either the phenyl or cyclohexanone ring, depending on the specific reagents and conditions.

Biology

This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions. The mechanism of action involves interaction with specific molecular targets and pathways, where the ketone functional group participates in nucleophilic addition reactions, and the phenylpropyl substituent influences binding affinity to receptors and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to observed effects.

Medicine

Ongoing research explores the potential therapeutic applications of Cyclohexanone, 2-(3-phenylpropyl)-, such as its role in drug development and as a precursor for pharmaceutical compounds.

Industry

Cyclohexanone, 2-(3-phenylpropyl)- is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, while the phenylpropyl substituent can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features

  • Substituent Effects: The 3-phenylpropyl group in the target compound introduces steric hindrance and enhances lipophilicity compared to simpler analogs like 2-(3-methylphenyl)-cyclohexanone . Methoxy or methyl groups on the aryl ring (e.g., 2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone, CAS 73669-78-0) increase electron density, altering reactivity in nucleophilic additions .

Table 2: Key Structural Analogs

Compound Name (CAS) Substituent(s) Molecular Formula
Cyclohexanone, 2-(3-phenylpropyl)- 3-phenylpropyl at C2 C₁₅H₂₀O
2-(3-Methylphenyl)-cyclohexanone (32045-66-2) 3-methylphenyl at C2 C₁₃H₁₆O
2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone (73669-78-0) 4-methoxyphenyl, ketone at C3 C₂₂H₂₄O₃

Physicochemical and Reactivity Profiles

Physical Properties

  • Lipophilicity : The 3-phenylpropyl chain increases logP values compared to methyl- or methoxy-substituted analogs, impacting solubility in polar solvents .
  • Stereochemical Outcomes: Aldol-derived analogs like 2-(1-Hydroxy-3-phenylpropyl)cyclohexanone exhibit anti/syn isomerism (3:1 ratio), crucial for downstream reactions in drug synthesis .

Reactivity

  • Cyclization Potential: The target compound and its diketone derivatives (e.g., 2-(3-oxo-1-(4-methylphenyl)-3-phenylpropyl)cyclohexanone) readily undergo cyclization to form tetracyclic carbazoles, a reaction less feasible in analogs with shorter alkyl chains .
  • Electrophilic Substitution : Methoxy groups in analogs like CAS 73669-78-0 enhance para-directing effects, contrasting with the steric hindrance of 3-phenylpropyl groups .

Pharmacological Relevance

  • H3-Receptor Antagonists : 3-Phenylpropyl derivatives demonstrate high H3-receptor selectivity, with para-chlorinated variants showing superior pharmacological profiles .
  • Carbazole Synthesis : The target compound is a precursor to tetrahydrocarbazoles, which are rare in structural databases but valuable in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-phenylpropyl)cyclohexanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be optimized via catalytic hydrogenation of phenol derivatives (e.g., substituted cyclohexanols) using rhodium nanoparticles or membrane catalysts, which enhance selectivity . Reaction parameters such as temperature (120–180°C), hydrogen pressure (5–20 bar), and solvent polarity should be systematically varied to minimize byproducts like cyclohexanol. Gas chromatography (GC) or HPLC is recommended for purity assessment .

Q. How is NMR spectroscopy utilized to confirm the structural integrity of 2-(3-phenylpropyl)cyclohexanone?

  • Methodological Answer : High-resolution 1H^1H NMR (e.g., 400–600 MHz) is critical for identifying substituent positions. Key signals include aromatic protons (δ 6.6–7.2 ppm for the phenyl group), cyclohexanone carbonyl-adjacent protons (δ 2.2–2.8 ppm), and alkyl chain resonances (δ 0.7–2.1 ppm). Integration ratios and coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz} for vicinal protons) validate stereochemistry . Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. What safety protocols are essential when handling 2-(3-phenylpropyl)cyclohexanone in laboratory settings?

  • Methodological Answer : Use butyl or polyvinyl alcohol gloves and Tychem® BR suits to prevent skin permeation . Conduct reactions in fume hoods with vapor traps to mitigate inhalation risks. Emergency protocols should include immediate rinsing with water for eye/skin contact and activated carbon for spill containment .

Advanced Research Questions

Q. How do catalytic systems affect the yield and stereoselectivity in the hydrogenation of phenol derivatives to synthesize 2-(3-phenylpropyl)cyclohexanone?

  • Methodological Answer : Compare Rh/cyclodextrin catalysts (73% selectivity for cyclohexanone) with Pd/C (prone to over-hydrogenation to cyclohexanol) . Advanced characterization via XPS or TEM can identify catalyst deactivation mechanisms (e.g., coke deposition). Kinetic studies under varying H2H_2 pressures (5–30 bar) and substrate-to-catalyst ratios (10:1 to 50:1) reveal optimal turnover frequencies .

Q. What contradictions exist in reported thermodynamic properties (e.g., ΔfH\Delta_fH^\circ, CpC_p) of cyclohexanone derivatives, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in enthalpy of formation (ΔfH\Delta_fH^\circ) may arise from differences in calorimetry methods (e.g., combustion vs. reaction calorimetry). Validate data using NIST-standardized techniques, such as differential scanning calorimetry (DSC) for CpC_p measurements . Cross-reference with quantum-chemical calculations (e.g., Gaussian software at B3LYP/6-31G* level) to reconcile experimental and theoretical values .

Q. What strategies can reconcile conflicting mass spectrometry (MS) data for 2-(3-phenylpropyl)cyclohexanone derivatives?

  • Methodological Answer : Fragmentation patterns (e.g., base peak at m/z 98 vs. 178) may indicate competing decomposition pathways. Use high-resolution MS (HRMS) with ESI or MALDI sources to distinguish isotopic clusters. For ambiguous peaks, conduct tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways .

Q. How can computational modeling predict the biological activity of 2-(3-phenylpropyl)cyclohexanone derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., aminopeptidase N) can identify potential binding modes . QSAR models trained on cyclohexanone analogs (e.g., 2-(1-hydroxycyclohexyl) derivatives) may predict antimicrobial or anti-tumor activity. Validate predictions via in vitro assays (e.g., MIC for antibacterial activity) .

Data-Driven Research Challenges

Q. How can researchers design experiments to optimize solvent selection for 2-(3-phenylpropyl)cyclohexanone extraction?

  • Methodological Answer : Screen solvents (e.g., dichloromethane, ethyl acetate) using Hansen solubility parameters (δD, δP, δH) to maximize partition coefficients. Phase equilibria data (e.g., cyclohexanone/water systems) should inform liquid-liquid extraction setups. Monitor efficiency via GC-FID or UV-Vis spectroscopy .

Q. What advanced spectroscopic techniques resolve conformational isomerism in 2-(3-phenylpropyl)cyclohexanone?

  • Methodological Answer : Variable-temperature 13C^13C NMR (VT-NMR) can detect axial/equatorial isomer interconversion. Rotational spectroscopy (microwave or FTIR) quantifies energy barriers between conformers. Compare with DFT-optimized structures (e.g., B3LYP/cc-pVDZ) to assign spectral features .

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